2-Hydrazinopyrimidine
Overview
Description
2-Hydrazinopyrimidine is a chemical compound with the empirical formula C4H6N4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
This compound has been used in the synthesis of a 5-iodo-7-aza-indazole by a one-pot Diels–Alder cascade that starts from a pyrimidine substituted in the 2-position by an (alkynyl)hydrazone . The process involves a rapid and sensitive approach for oligosaccharide derivatization .Molecular Structure Analysis
The molecular structure of this compound includes an electron-withdrawing N-heterocycle, which can quantitatively derivatize oligosaccharides within 15 minutes and selectively facilitate their ionization .Chemical Reactions Analysis
This compound has been used as a derivative reagent and co-matrix in the analysis of oligosaccharides . It can enhance the MALDI intensities of oligosaccharides by introducing an easily ionized and/or hydrophobic tag to their reducing ends .Physical And Chemical Properties Analysis
This compound is a white to light yellow to light brown powder or crystalline powder . Its molecular weight is 110.12 (anhydrous basis) .Scientific Research Applications
Anticancer Research
- Synthesis for Antitumor Activity : 2-Hydrazinopyrimidine derivatives have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. Some compounds showed significant inhibitory effects on the growth of a range of cancer cell lines (Cocco, Congiu, Lilliu, & Onnis, 2006).
Chemical Synthesis and Applications
- Advancements in Pyrimidine Chemistry : Research has focused on preparing hydrazinopyrimidines, examining their use in pyrimidine chemistry, and synthesizing polydentate ligands (Ivashchenko & Garicheva, 1982).
- Novel Chemosensors : Hydrazinopyrimidine derivatives have been developed as cost-effective and highly sensitive biocompatible probes for the detection of Al3+ ions. They are notable for their fluorescence properties and potential use in molecular logic gates and biological applications (Das et al., 2018).
- Isomerization Studies : Investigations into the isomerization of 2-hydrazinopyrimidines to form various s-triazolopyrimidines provide insights into the chemical behavior and potential applications of these compounds (Brown & Nagamatsu, 1977).
- Synthesis of Fused Pyrimidines : Due to their high reactivity, hydrazinopyrimidines have been widely used for synthesizing various fused pyrimidines, a field that has seen significant growth and development (Senga, 1987).
Biological and Medicinal Applications
- Apoptogenic Effect on Cancer Cells : Studies on pyrimidine derivatives, including hydrazinopyrimidines, have explored their cytotoxic activity and ability to induce apoptosis in cancer cells, highlighting their potential in cancer chemotherapy (Gorneva, Mateva, Gugova, & Golovinsky, 2005).
- Antimicrobial Activity : Research into the synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives from hydrazinopyrimidines has shown significant antibacterial and antifungal activities, making them relevant in antimicrobial therapy (Mostafa, Hussein, Radwan, & Kfafy, 2008).
Molecular Structure and Synthesis
- Synthesis and Molecular Structure : The synthesis and molecular structure of various hydrazinopyrimidine derivatives have been studied, contributing to a deeper understanding of their chemical properties and potential applications (Erkin & Krutikov, 2011).
Mechanism of Action
Target of Action
2-Hydrazinopyrimidine is primarily used in the field of proteomics research . It has been found to be particularly effective in the derivatization of oligosaccharides . Oligosaccharides are complex carbohydrates that play key roles in various biological processes, including cell-cell recognition and interaction, immune response, and pathogen-host interaction .
Mode of Action
The compound interacts with its targets through a process known as derivatization. This involves the introduction of an easily ionized and/or hydrophobic tag to the reducing ends of oligosaccharides . The presence of an electron-withdrawing N-heterocycle in this compound allows it to quantitatively derivatize oligosaccharides within 15 minutes and selectively facilitate their ionization .
Biochemical Pathways
The derivatization of oligosaccharides by this compound enhances the Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) intensities of oligosaccharides . This enhancement facilitates the structural elucidation of oligosaccharides, thereby aiding in the understanding of their functions in biological pathways and disease progression .
Pharmacokinetics
Its ability to rapidly and quantitatively derivatize oligosaccharides suggests that it may have favorable bioavailability .
Result of Action
The derivatization of oligosaccharides by this compound results in a significant increase in MALDI intensities for all tested neutral and sialylated oligosaccharides .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s derivatization process is facilitated by the presence of an electron-withdrawing N-heterocycle . Additionally, the compound acts as a co-matrix to enhance the MALDI signal of oligosaccharides, thereby avoiding the need for tedious enrichment and purification processes prior to MALDI analysis .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-Hydrazinopyrimidine plays a significant role in biochemical reactions. It has been used as a derivative reagent in the analysis of oligosaccharides, facilitating their ionization and enhancing their detection in mass spectrometry . The presence of an electron-withdrawing N-heterocycle allows this compound to quantitatively derivatize oligosaccharides within a short time .
Cellular Effects
Its derivative, 2-Hydrazinopyridine, has been shown to have significant potential in enhancing the removal of Cu (II) from solutions, indicating its potential role in cellular detoxification processes .
Metabolic Pathways
As a derivative of pyrimidine, it may be involved in pyrimidine metabolism, a crucial process in nucleotide biosynthesis .
properties
IUPAC Name |
pyrimidin-2-ylhydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4/c5-8-4-6-2-1-3-7-4/h1-3H,5H2,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGHXQFTWKRQTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70323773 | |
Record name | 2-hydrazinopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70323773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7504-94-1 | |
Record name | 7504-94-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404821 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-hydrazinopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70323773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydrazinylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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